molecular formula C27H27ClN4O2S B15110724 N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B15110724
M. Wt: 507.0 g/mol
InChI Key: DRRRYPFPNXXWKK-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide is a pyrazolo[1,5-a]pyrimidine acetamide derivative characterized by a sulfur-containing thioether linkage and multiple aromatic substituents. Its structure includes a 5-tert-butyl group, a 3-(4-chlorophenyl) moiety, and a 2-methyl group on the pyrimidine ring, while the acetamide side chain is substituted with a 4-acetylphenyl group.

Properties

Molecular Formula

C27H27ClN4O2S

Molecular Weight

507.0 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide

InChI

InChI=1S/C27H27ClN4O2S/c1-16-25(19-6-10-20(28)11-7-19)26-30-22(27(3,4)5)14-24(32(26)31-16)35-15-23(34)29-21-12-8-18(9-13-21)17(2)33/h6-14H,15H2,1-5H3,(H,29,34)

InChI Key

DRRRYPFPNXXWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as acylation, sulfonation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Substituent Variations

The compound shares structural homology with several pyrazolo[1,5-a]pyrimidine acetamides and related derivatives. Key analogs include:

Compound Name Core Structure Substituents (R1, R2, R3) Key Functional Groups
Target Compound Pyrazolo[1,5-a]pyrimidine R1: 5-tert-butyl, R2: 3-(4-chlorophenyl), R3: 2-methyl Sulfanyl acetamide, 4-acetylphenyl
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine R1: 5,7-dimethyl, R2: 2-(4-fluorophenyl) Diethylacetamide, 4-fluorophenyl
DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine R1: 5,7-dimethyl, R2: 2-(4-(2-fluoroethoxy)phenyl) Fluoroethoxy, diethylacetamide
Compound 1 (2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide) Pyrimidine-oxadiazole hybrid R1: 4-(4-chlorophenyl), R2: 4-nitrophenyl Dual thioether linkages, oxadiazole

Key Observations :

  • Substituent Effects : The tert-butyl and 4-chlorophenyl groups in the target compound enhance steric bulk and lipophilicity compared to the smaller methyl and fluorophenyl groups in F-DPA and DPA-714 .
  • Sulfur Linkages : The sulfanyl acetamide group in the target compound mirrors the thioether functionalities in Compound 1 , which are critical for intermolecular interactions (e.g., hydrogen bonding or π-stacking).
  • Biological Activity : While F-DPA and DPA-714 are radiolabeled tracers for neuroimaging (targeting translocator protein), the target compound’s 4-acetylphenyl group may confer distinct binding affinities or metabolic stability .
Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Solubility :

  • The target compound (MW ≈ 535 g/mol) is heavier than F-DPA (MW ≈ 413 g/mol) and DPA-714 (MW ≈ 471 g/mol) due to its tert-butyl and 4-chlorophenyl substituents. This increased molecular weight correlates with reduced aqueous solubility, as observed in structurally analogous pyrimidine derivatives .
  • The 4-nitrophenyl group in Compound 1 further reduces solubility compared to the acetylphenyl group in the target compound .

Lipophilicity (logP) :

  • The tert-butyl and chloro substituents in the target compound likely elevate logP (>4.5), making it more lipophilic than F-DPA (logP ≈ 3.1) and DPA-714 (logP ≈ 3.8) .

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